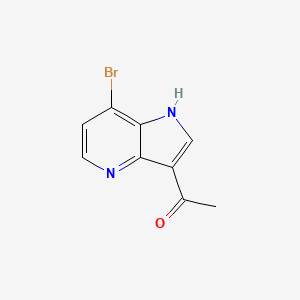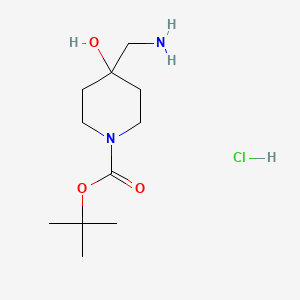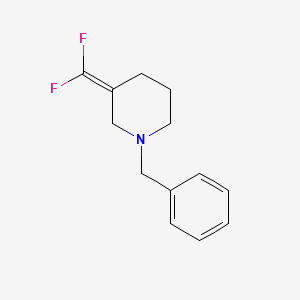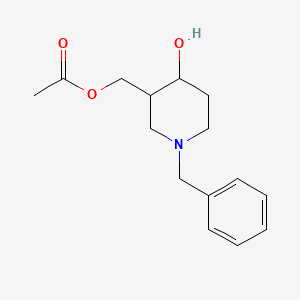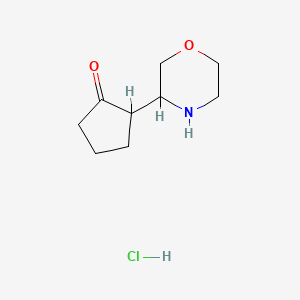
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride (2MCPH) is an organic compound with a molecular formula of C7H13NO2•HCl. It is a white, odorless crystalline solid that is soluble in water and ethanol. 2MCPH is a versatile compound that can be used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments. In
Scientific Research Applications
Synthesis and Chemical Properties
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride serves as a versatile intermediate in organic synthesis, contributing to the development of novel compounds with potential biological activities. For instance, it has been used in the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, showcasing its utility in producing complex molecules with specific stereochemical configurations (Korotaev et al., 2017). Additionally, its role in synthesizing 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one highlights its importance as an intermediate for creating biologically active compounds, with implications for anticancer drug development (Wang et al., 2016).
Biological Applications
The compound's derivatives have been explored for various biological activities. For example, compounds derived from 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride have been studied for their cyclooxygenase-2 (COX-2) inhibitory properties, suggesting potential therapeutic applications in reducing inflammation and pain (Shi et al., 2012). This demonstrates the compound's significance in the pharmaceutical field, particularly in the design of novel anti-inflammatory agents.
Material Science and Catalysis
In material science and catalysis, derivatives of 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride have been utilized to synthesize complex molecules, showing the compound's broad applicability beyond biology. For instance, its involvement in the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) indicates its potential in creating materials for catalytic applications, highlighting the diverse utility of this compound in various scientific research areas (Singh et al., 2000).
properties
IUPAC Name |
2-morpholin-3-ylcyclopentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9-3-1-2-7(9)8-6-12-5-4-10-8;/h7-8,10H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNJRRTWOCABHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2COCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

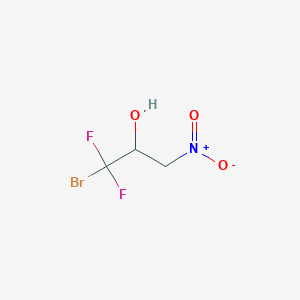
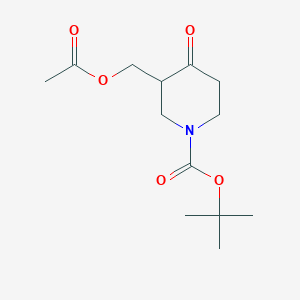
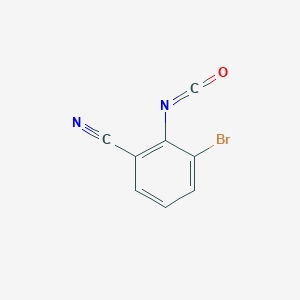
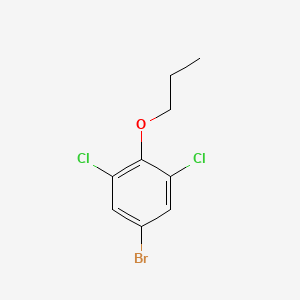
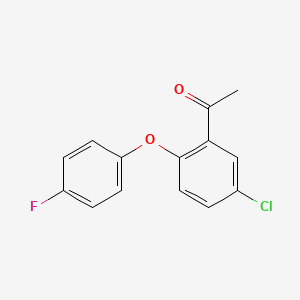
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
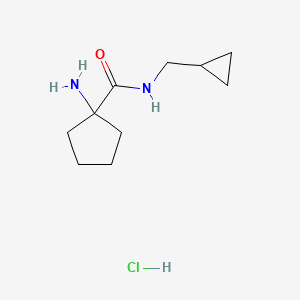
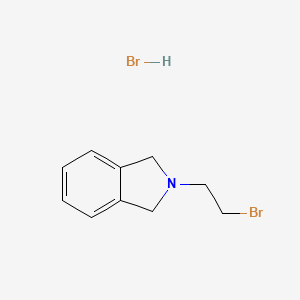
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
